Tilpisertib

説明

特性

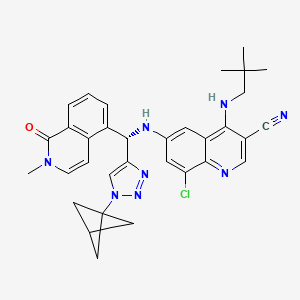

IUPAC Name |

6-[[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]amino]-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33ClN8O/c1-32(2,3)18-37-28-20(15-35)16-36-29-25(28)10-21(11-26(29)34)38-30(27-17-42(40-39-27)33-12-19(13-33)14-33)23-6-5-7-24-22(23)8-9-41(4)31(24)43/h5-11,16-17,19,30,38H,12-14,18H2,1-4H3,(H,36,37)/t19?,30-,33?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSKBLZRDRHOI-ZAGPDIDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)NC(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N[C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33ClN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065153-41-3 |

Source

|

| Record name | Tilpisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2065153413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILPISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Y5K4G762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tilpisertib: A Technical Deep-Dive into its Mechanism of Action in Inflammatory Pathways

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of tilpisertib (GS-4875), a first-in-class, potent, and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. This compound and its prodrug, this compound fosmecarbil (GS-5290), represent a targeted therapeutic strategy for modulating inflammatory responses central to various autoimmune and inflammatory diseases.[1][2][3]

Executive Summary

This compound is an investigational small molecule that targets TPL2 (also known as MAP3K8 or Cot), a critical serine/threonine kinase.[1] TPL2 is a key node in inflammatory signaling, acting as the primary regulator of the MEK/ERK pathway downstream of Toll-like receptors (TLRs) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][4] By directly inhibiting the catalytic activity of TPL2, this compound effectively blocks the phosphorylation of MEK and ERK, leading to a significant reduction in the production and secretion of key pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and IL-8.[2][5] This targeted action interrupts a powerful amplification loop in the inflammatory cascade, highlighting its potential as a therapeutic agent for conditions like ulcerative colitis.[6][7]

The TPL2 Signaling Axis in Inflammation

The TPL2 kinase is a central component of the innate immune response. In its inactive state, TPL2 is complexed with NF-κB1 p105.[8] Upon stimulation of pattern recognition receptors like TLRs (by lipopolysaccharide, LPS) or cytokine receptors (IL-1R, TNFR), the IκB kinase (IKK) complex is activated.[8][9] This leads to the phosphorylation and subsequent proteasomal degradation of p105, which liberates TPL2.[8]

Once released and activated, TPL2 becomes the crucial MAP3K that phosphorylates and activates the downstream MAP2K kinases, MEK1 and MEK2.[10][11] Activated MEK1/2, in turn, phosphorylates the MAPK effectors, ERK1 and ERK2.[12] This TPL2-MEK-ERK cascade is essential for the transcriptional and post-transcriptional regulation of numerous pro-inflammatory genes, most notably TNF-α.[9] TPL2's role is therefore critical for both the initial production of TNF-α and the cellular response to it, creating a potent feed-forward loop that amplifies inflammation.[2]

Molecular Mechanism of this compound

This compound (GS-4875) functions as a direct ATP-competitive inhibitor of TPL2 kinase. By binding to the kinase domain, it prevents the phosphorylation of TPL2's primary substrate, MEK1/2. This selective action halts signal transduction down the MEK-ERK pathway.

Preclinical studies have demonstrated that this compound selectively blocks the phosphorylation of TPL2, MEK, and ERK in primary human monocytes stimulated by LPS or TNF-α.[2][5] Notably, it shows little to no inhibitory effect on other MAPK pathways, such as p38 or JNK, or on the NF-κB pathway (p65 phosphorylation), underscoring its high selectivity.[2] The ultimate downstream effect of this targeted inhibition is a potent, dose-dependent reduction in the synthesis and secretion of multiple pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, from primary human monocytes.[5]

Quantitative Data Summary

This compound has demonstrated high potency and selectivity in both biochemical and cellular assays. The key quantitative metrics are summarized below.

| Parameter | Description | Value | Cell/System Type | Reference |

| IC₅₀ | Half-maximal inhibitory concentration against TPL2 kinase. | 1.3 nM | Biochemical Assay | [2][5] |

| EC₅₀ | Half-maximal effective concentration for TNF-α inhibition. | 667 nM | In vivo (LPS-stimulated rat model) | [2][5] |

| Selectivity | Off-target binding activity in a KINOMEscan™ panel. | No significant off-target binding observed. | Biochemical Screen | [2] |

| Pathway Inhibition | Effect on downstream signaling in primary human monocytes. | Selective inhibition of p-MEK and p-ERK; no effect on p-p38, p-JNK, or p-p65. | Cellular Assay | [2] |

| Cytokine Inhibition | Inhibition of cytokine secretion from LPS-stimulated human monocytes. | Potent inhibition of TNF-α, IL-1β, IL-6, and IL-8. | Cellular Assay | [5] |

Key Experimental Protocols

The mechanism of action of this compound was elucidated through a series of biochemical and cellular assays. Detailed representative methodologies are provided below.

Protocol: TPL2 Biochemical Kinase Assay

This assay is designed to quantify the direct inhibitory activity of this compound on recombinant TPL2 kinase. An ADP-Glo™ format, which measures ADP production as an indicator of kinase activity, is a common method.

-

Objective: Determine the IC₅₀ value of this compound against TPL2.

-

Materials:

-

Recombinant human active TPL2 (MAP3K8) protein.

-

Kinase substrate (e.g., inactive MEK1).

-

ATP solution.

-

This compound (serially diluted in DMSO).

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well opaque plates.

-

-

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing TPL2 enzyme and the MEK1 substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Protocol: Cellular TNF-α Inhibition Assay

This assay measures the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a relevant cellular context, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Objective: Determine the potency of this compound in blocking TLR4-induced TNF-α production in human monocytes.

-

Materials:

-

Cryopreserved human PBMCs or THP-1 cells.

-

Cell culture medium (e.g., RPMI 1640 + 10% FBS).

-

This compound (serially diluted).

-

Lipopolysaccharide (LPS) from E. coli.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

-

Methodology:

-

Plate PBMCs or THP-1 cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well).

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells by adding the diluted this compound or medium (vehicle control) to the wells. Incubate for 1-2 hours at 37°C, 5% CO₂.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C, 5% CO₂ to allow for cytokine production.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a highly selective and potent inhibitor of TPL2 kinase, a central mediator of inflammatory signaling. Its mechanism of action involves the direct blockade of the TPL2-MEK-ERK pathway, leading to the suppression of a broad range of pro-inflammatory cytokines. By targeting a key amplification point in the inflammatory cascade, this compound offers a promising, targeted approach for the treatment of diseases driven by dysregulated innate immune responses. The preclinical data strongly support its mechanism and provide a clear rationale for its ongoing clinical development in inflammatory conditions.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 3. This compound fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. frontiersin.org [frontiersin.org]

- 9. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Tilpisertib: A TPL2 Inhibitor for Autoimmune Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tilpisertib (formerly GS-4875) is a potent and selective, first-in-class small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. Developed by Gilead Sciences, this compound and its prodrug, this compound Fosmecarbil (GS-5290), are being investigated as a novel therapeutic approach for autoimmune and inflammatory diseases, with a primary focus on ulcerative colitis.[1][2][3] TPL2 is a critical serine/threonine kinase that functions as a key signaling node downstream of multiple pro-inflammatory receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). By inhibiting TPL2, this compound effectively suppresses the downstream activation of the MEK-ERK signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), IL-6, and IL-8. This whitepaper provides an in-depth overview of the foundational preclinical research on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action: TPL2 Signaling Pathway

TPL2 is a central regulator of the inflammatory response. In resting cells, TPL2 is held in an inactive complex with NF-κB1 p105 and ABIN-2. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or TNFα, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of p105. This releases TPL2, allowing it to become phosphorylated and activated. Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and activates transcription factors that drive the expression of numerous pro-inflammatory genes, including those encoding for TNFα, IL-1β, and IL-6. This compound, by directly inhibiting the kinase activity of TPL2, blocks this entire downstream cascade, thereby reducing the inflammatory response.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 | Cell Type | Stimulus | Reference |

| Kinase Inhibition Assay | TPL2 (MAP3K8) | 1.3 nM | - | - | [4] |

| Cytokine Production | TNFα | - | Primary Human Monocytes | LPS | [4] |

| Cytokine Production | IL-1β | - | Primary Human Monocytes | LPS | [4] |

| Cytokine Production | IL-6 | - | Primary Human Monocytes | LPS | [4] |

| Cytokine Production | IL-8 | - | Primary Human Monocytes | LPS | [4] |

| Phosphorylation Inhibition | TPL2, MEK, ERK | - | Primary Human Monocytes | LPS, TNFα | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | EC50 | Dosing Route | Reference |

| Rat LPS-induced Inflammation | Inhibition of TNFα production | 667 ± 124 nM | Oral | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

TPL2 Kinase Inhibition Assay

A biochemical assay was utilized to determine the direct inhibitory activity of this compound on TPL2 kinase.

-

Principle: Measurement of the phosphorylation of a specific substrate by recombinant TPL2 kinase in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human TPL2 kinase domain.

-

ATP.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Specific peptide substrate for TPL2.

-

33P-γ-ATP.

-

This compound (GS-4875) at various concentrations.

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add TPL2 kinase, the peptide substrate, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated 33P-γ-ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

In Vitro Cytokine Production Assay in Primary Human Monocytes

This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines by primary human monocytes.

-

Principle: Primary human monocytes are stimulated with LPS or TNFα in the presence of this compound, and the levels of secreted cytokines in the cell culture supernatant are quantified by ELISA.

-

Materials:

-

Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Recombinant human TNFα.

-

This compound (GS-4875) at various concentrations.

-

ELISA kits for human TNFα, IL-1β, IL-6, and IL-8.

-

-

Procedure:

-

Isolate primary human monocytes from healthy donor blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

-

Plate the monocytes in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 100 ng/mL) or TNFα (e.g., 10 ng/mL).

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNFα, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 values for the inhibition of each cytokine.

-

Rat LPS-Induced TNFα Production Model

This in vivo model assesses the efficacy of orally administered this compound in a systemic inflammation model.

-

Principle: Rats are orally dosed with this compound, followed by an intravenous injection of LPS to induce a systemic inflammatory response. Plasma levels of TNFα are measured over time to determine the inhibitory effect of the compound.

-

Materials:

-

Lewis rats.

-

This compound (GS-4875) formulated for oral gavage.

-

Lipopolysaccharide (LPS) from E. coli for intravenous injection.

-

Vehicle control for this compound.

-

Anesthesia (if required for blood collection).

-

Blood collection tubes with anticoagulant.

-

ELISA kit for rat TNFα.

-

-

Procedure:

-

Acclimatize Lewis rats for at least one week before the experiment.

-

Fast the rats overnight before dosing.

-

Administer this compound (at various doses, e.g., 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage.[4]

-

Two hours after oral administration, inject LPS (e.g., 0.01 mg/kg) intravenously.[4]

-

Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours) after LPS injection.

-

Process the blood samples to obtain plasma.

-

Measure the concentration of TNFα in the plasma samples using a rat-specific ELISA kit.

-

Determine the pharmacokinetic profile of this compound from plasma concentrations at each time point.

-

Correlate the plasma concentration of this compound with the inhibition of TNFα production to calculate the in vivo EC50.

-

Conclusion

The foundational research on this compound demonstrates its potent and selective inhibition of TPL2 kinase. This mechanism of action translates to the effective suppression of pro-inflammatory cytokine production in vitro and a significant anti-inflammatory effect in vivo. The data presented in this whitepaper support the continued development of this compound and its prodrug, this compound Fosmecarbil, as a promising therapeutic agent for the treatment of autoimmune diseases such as ulcerative colitis. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of immunology and drug discovery. Further clinical investigation is warranted to establish the safety and efficacy of this novel therapeutic approach in patients.

References

- 1. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

Tilpisertib: A Technical Whitepaper on a Novel TPL2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilpisertib (GS-4875) is a potent and selective, orally bioavailable small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, a serine/threonine kinase. TPL2 is a critical regulator of the innate immune response, and its inhibition presents a promising therapeutic strategy for inflammatory diseases. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for this compound and its prodrug, this compound Fosmecarbil (GS-5290).

Chemical Structure and Properties

This compound and its phosphate prodrug, this compound Fosmecarbil, are complex heterocyclic molecules. The chemical identity of both compounds is detailed below.

This compound

| Property | Value | Reference |

| IUPAC Name | 6-({(S)-(1-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl)(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)methyl}amino)-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile | [1] |

| Molecular Formula | C₃₃H₃₃ClN₈O | [2] |

| Molecular Weight | 593.12 g/mol | [3] |

| SMILES String | CC(C)(C)CNc1c(C#N)cnc2c1cc(cc2Cl)N--INVALID-LINK--c5cn(C67CC(C6)C7)nn5 | [3] |

| InChIKey | VFGSKBLZRDRHOI-ZAGPDIDGSA-N | [3] |

This compound Fosmecarbil (Prodrug)

This compound Fosmecarbil is a phosphate prodrug of this compound, designed to improve its pharmaceutical properties.

| Property | Value | Reference |

| IUPAC Name | (phosphonooxy)methyl N-[(S)---INVALID-LINK--methyl]-N-{8-chloro-3-cyano-4-[(2,2-dimethylpropyl)amino]quinolin-6-yl]carbamate | [4] |

| Molecular Formula | C₃₅H₃₆ClN₈O₇P | [4] |

| Molecular Weight | 747.14 g/mol | [4] |

| SMILES String | CC(C)(C)CNc1c(C#N)cnc2c1cc(cc2Cl)N(--INVALID-LINK--c5cn(C67CC(C6)C7)nn5)C(=O)OCOP(=O)(O)O | [4] |

| InChIKey | FPQIBCPWXJSFOQ-ILNPBIMBSA-N | [4] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the TPL2 kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.

TPL2 Signaling Pathway

TPL2 is a MAP3K that, upon activation by upstream signals such as Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) engagement, phosphorylates and activates the downstream kinases MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to the production of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and IL-8.

Caption: TPL2 Signaling Pathway and Point of Inhibition by this compound.

By inhibiting TPL2, this compound effectively blocks the phosphorylation of MEK and ERK, thereby reducing the production of key pro-inflammatory mediators.

Pharmacological Properties

Pharmacodynamics

This compound has demonstrated potent and selective inhibition of the TPL2 kinase.

| Parameter | Value | Assay | Reference |

| IC₅₀ (TPL2 Kinase) | 1.3 nM | In vitro kinase assay | [5] |

| Selectivity | High selectivity for TPL2 with no significant off-target binding in KINOMEscan™ assays. | KINOMEscan™ selectivity assay | [5] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at this time. Such data are typically generated during preclinical and early clinical development and are often considered proprietary.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturer. However, based on the available literature, the following are overviews of the types of assays used to characterize TPL2 inhibitors.

TPL2 In Vitro Kinase Assay (General Protocol)

This type of assay is used to determine the direct inhibitory activity of a compound on the TPL2 enzyme.

Caption: Generalized Workflow for an In Vitro TPL2 Kinase Assay.

-

Reaction Mixture Preparation: A reaction buffer containing recombinant TPL2 enzyme, a suitable substrate (e.g., a kinase-dead MEK1 protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase reaction to proceed.

-

Reaction Termination and Separation: The reaction is stopped, and the substrate is separated from the other components, for example, by SDS-PAGE or by capturing it on a membrane.

-

Detection: The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

KINOMEscan™ Selectivity Profiling

This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.

Caption: Principle of the KINOMEscan™ Assay.

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Synthesis

The specific synthetic route for this compound is proprietary. However, the molecule contains a quinoline core, a common scaffold in kinase inhibitors. The synthesis of such molecules often involves multi-step processes, including the construction of the substituted quinoline ring system and subsequent coupling with other heterocyclic moieties.

Clinical Development

This compound and its prodrug, this compound Fosmecarbil, have been investigated in clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.

Completed Phase 2 Trial (NCT04130919)

A Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with moderately to severely active ulcerative colitis has been completed. As of the writing of this document, the results of this study have not been published in peer-reviewed literature.

Ongoing Phase 2 Trial (NCT06029972)

A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study is currently evaluating the efficacy and safety of this compound Fosmecarbil in participants with moderately to severely active ulcerative colitis.

| Trial Identifier | NCT06029972 |

| Status | Recruiting |

| Indication | Moderately to Severely Active Ulcerative Colitis |

| Intervention | This compound Fosmecarbil (oral tablets) vs. Placebo |

| Primary Outcome | Clinical Response at Week 12 |

Conclusion

This compound is a potent and selective TPL2 inhibitor with a clear mechanism of action involving the suppression of the MEK/ERK signaling pathway and subsequent reduction in pro-inflammatory cytokine production. Its development for ulcerative colitis highlights its potential as a novel therapeutic agent for inflammatory diseases. While detailed pharmacokinetic, synthetic, and clinical efficacy data are not yet fully available in the public domain, the existing information provides a strong rationale for its continued investigation. This technical guide summarizes the current publicly available knowledge on this compound and will be updated as more information becomes available.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. chayon.co.kr [chayon.co.kr]

- 3. UCSF Inflammatory Bowel Disease Trial → this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]

- 4. 4.6. KINOMEscan [bio-protocol.org]

- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

An In-depth Technical Guide to Tilpisertib Fosmecarbil (GS-5290) and Tilpisertib (GS-4875): A Comparative Analysis of TPL2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Tilpisertib (GS-4875) and its prodrug, this compound fosmecarbil (GS-5290), two potent and selective inhibitors of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a critical serine/threonine kinase in the inflammatory signaling cascade, making it a promising target for autoimmune and inflammatory diseases. This document details their mechanism of action, available preclinical and clinical data, and the strategic rationale behind the development of the prodrug GS-5290. While direct comparative pharmacokinetic data is limited in the public domain, this guide synthesizes available information to provide a thorough understanding of these two molecules for research and drug development professionals.

Introduction

Chronic inflammatory diseases, such as ulcerative colitis, represent a significant unmet medical need. The TPL2 signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[1] Inhibition of TPL2 offers a targeted approach to modulate the inflammatory response. This compound (GS-4875) was identified as a first-in-class, potent, and highly selective TPL2 inhibitor.[1] However, its clinical development for ulcerative colitis was halted in favor of this compound fosmecarbil (GS-5290), a prodrug designed to achieve greater target coverage.[2] This guide explores the core characteristics of both compounds.

Physicochemical Properties

A comparison of the known physicochemical properties of this compound and its prodrug is presented below. The addition of the fosmecarbil promoiety in GS-5290 significantly increases its molecular weight and is anticipated to enhance its solubility and oral bioavailability.

| Property | This compound (GS-4875)[3][4][5] | This compound fosmecarbil (GS-5290)[6][7][8] |

| Synonyms | GS-4875 | GS-5290 |

| Molecular Formula | C33H33ClN8O | C35H36ClN8O7P |

| Molecular Weight | 593.13 g/mol | 747.14 g/mol |

| Compound Class | Synthetic organic | Phosphorus compound, Quinolone, Spiro compound |

| Hydrogen Bond Acceptors | 6 | Not publicly available |

| Hydrogen Bond Donors | 2 | Not publicly available |

| Rotatable Bonds | 8 | Not publicly available |

| Topological Polar Surface Area | 113.45 Ų | Not publicly available |

| XLogP | 6.15 | Not publicly available |

| Lipinski's Rules Broken | 1 | Not publicly available |

Mechanism of Action: TPL2 Inhibition

Both this compound fosmecarbil and this compound act by inhibiting the TPL2 kinase. This compound fosmecarbil is a prodrug that is metabolized in vivo to the active moiety, this compound.[8] this compound is a potent and highly selective inhibitor of TPL2 with an IC50 of 1.3 nM.[1]

TPL2 is a key regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS) and TNFα.[1] By inhibiting TPL2, this compound blocks the phosphorylation of MEK and ERK, which in turn suppresses the transcription and production of various pro-inflammatory cytokines.[1]

Caption: TPL2 Signaling and Inhibition by this compound.

Preclinical Data

In Vitro Potency and Selectivity

This compound (GS-4875) has demonstrated potent and selective inhibition of the TPL2 kinase.

| Parameter | Value | Reference |

| IC50 (TPL2 Kinase) | 1.3 nM | [1] |

| Selectivity | No significant off-target binding activity observed in KINOMEscan™ selectivity assay. | [1] |

Cellular Activity

In primary human monocytes, this compound (GS-4875) has been shown to:

-

Selectively inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK.[1]

-

Show little to no inhibition of phosphorylated p38, JNK, or p65.[1]

-

Inhibit the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation.[1]

In Vivo Activity

In a rat model of acute inflammation induced by LPS, oral administration of this compound (GS-4875) resulted in a dose and exposure-dependent inhibition of LPS-stimulated TNFα production, with an estimated EC50 of 667 ± 124 nM.[1]

Clinical Development and Rationale for this compound Fosmecarbil (GS-5290)

A Phase 2 clinical trial (NCT04130919) was initiated to evaluate the efficacy and safety of this compound (GS-4875) in adults with moderately to severely active ulcerative colitis.[2] However, this study was terminated because a "new molecular entity was able to achieve greater target coverage".[2] This new entity is this compound fosmecarbil (GS-5290).

The development of a prodrug is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and oral bioavailability.[9][10][11][12][13] While specific comparative data are not publicly available, the transition to GS-5290 strongly suggests that it offers an improved pharmacokinetic profile over GS-4875, leading to better tissue penetration and target engagement.

This compound fosmecarbil (GS-5290) is currently being evaluated in a Phase 2 clinical trial (PALEKONA; NCT06029972) for the treatment of moderately to severely active ulcerative colitis.[14][15][16][17][18]

Caption: Rationale for the Development of this compound Fosmecarbil.

Experimental Protocols

While the specific, detailed protocols used by Gilead Sciences are proprietary, this section outlines the general methodologies for the key experiments cited.

KINOMEscan™ Selectivity Assay

This assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Caption: General Workflow for KINOMEscan™ Assay.

Methodology:

-

A kinase-specific ligand is immobilized on a solid support.

-

The kinase of interest, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound (e.g., this compound).

-

If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

-

The mixture is washed to remove unbound components.

-

The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag present. A lower amount of DNA indicates a stronger interaction between the test compound and the kinase.

LPS-Induced Cytokine Production in Primary Human Monocytes

This cellular assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Methodology:

-

Primary human monocytes are isolated from peripheral blood.

-

Cells are pre-cultured with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6, IL-8) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

Rat LPS-Induced TNFα Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound.

Methodology:

-

Lewis rats are orally dosed with the test compound (e.g., this compound) at various concentrations.

-

After a set period to allow for drug absorption and distribution, the rats are challenged with an intravenous (IV) injection of LPS.

-

Blood samples are collected at multiple time points after LPS administration.

-

Plasma is isolated from the blood samples.

-

The concentration of TNFα in the plasma is measured by ELISA to determine the extent of inhibition by the test compound.

Conclusion

This compound (GS-4875) is a potent and selective TPL2 inhibitor with demonstrated preclinical efficacy in reducing pro-inflammatory cytokine production. The development of its prodrug, this compound fosmecarbil (GS-5290), represents a strategic approach to optimize the compound's pharmacokinetic profile for clinical application. The ongoing Phase 2 PALEKONA trial for this compound fosmecarbil in ulcerative colitis will be crucial in determining its therapeutic potential. While a direct quantitative comparison of the two molecules is limited by the availability of public data, the progression of the prodrug into later-stage clinical development suggests a significant improvement in its drug-like properties, offering promise for the treatment of inflammatory diseases.

References

- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

- 2. This compound (GS-4875) / Gilead [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C33H33ClN8O | CID 124181541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cris.bgu.ac.il [cris.bgu.ac.il]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 16. UCSF Inflammatory Bowel Disease Trial → this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]

- 17. Study of this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]

- 18. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

In Vivo Efficacy of Tilpisertib in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Tilpisertib and the preclinical models relevant to its therapeutic area. Despite extensive searches of publicly available data, specific quantitative in vivo efficacy data for this compound in preclinical models has not been found. The information presented herein is based on the known pharmacology of this compound and established methodologies for evaluating similar compounds in preclinical settings.

Introduction to this compound and its Mechanism of Action

This compound (also known as GS-5290 and this compound Fosmecarbil) is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1][2] TPL2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key upstream regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the MEK-ERK cascade.[1][2]

By inhibiting TPL2, this compound is expected to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), which are implicated in the pathogenesis of inflammatory diseases like ulcerative colitis.[1] The primary therapeutic rationale for this compound is its potential to modulate the inflammatory response in autoimmune and inflammatory conditions.

TPL2 Signaling Pathway

The following diagram illustrates the central role of TPL2 in the MAPK signaling pathway and the intended point of intervention for this compound.

Preclinical Models for Evaluating Efficacy in Ulcerative Colitis

While specific preclinical data for this compound is not publicly available, its efficacy in ulcerative colitis would likely be evaluated using well-established animal models. The most common models are chemically induced colitis models in rodents, such as the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models.[3][4]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for its simplicity and reproducibility, mimicking many of the clinical and histological features of human ulcerative colitis.[5][6]

Experimental Protocol (General):

-

Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to DSS.

-

Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8] Chronic colitis can be induced by administering multiple cycles of DSS with recovery periods in between.[7]

-

Treatment: this compound would be administered orally or via another appropriate route, starting before, during, or after DSS administration, depending on the study's objective (prophylactic or therapeutic). A vehicle control group and a positive control group (e.g., an established anti-inflammatory drug) would be included.

-

Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[3]

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected for macroscopic evaluation (length, presence of ulcers) and histological analysis to assess inflammation, tissue damage, and cellular infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue can also be measured.

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model

This model is thought to mimic some aspects of Crohn's disease but is also used in broader inflammatory bowel disease research. It induces a Th1-mediated immune response.[9]

Experimental Protocol (General):

-

Animal Model: Commonly used in rats (e.g., Wistar or Sprague-Dawley) and mice.

-

Induction of Colitis: A solution of TNBS in ethanol is administered intra-rectally. The ethanol is necessary to break the mucosal barrier.[10][11] Dosing of TNBS varies depending on the animal species and desired severity of colitis.[12]

-

Treatment: Similar to the DSS model, this compound would be administered at various doses and schedules relative to TNBS instillation.

-

Monitoring: Clinical signs such as body weight loss and diarrhea are monitored.

-

Endpoint Analysis: Macroscopic and microscopic evaluation of the colon is performed to assess the extent of inflammation and ulceration.[13] Cytokine profiling and other immunological assays can be conducted on colonic tissue samples.

Generalized Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model of colitis.

Quantitative Data on In Vivo Efficacy of this compound

As of the latest available information, there is no publicly accessible quantitative data summarizing the in vivo efficacy of this compound in preclinical models. Pharmaceutical companies often do not publish detailed preclinical data for compounds in active clinical development.

Clinical Development of this compound

This compound is currently in clinical trials for the treatment of moderately to severely active ulcerative colitis.[14] These trials are designed to evaluate the efficacy and safety of different doses of this compound compared to a placebo in human patients. The primary endpoints in these studies often include clinical response and remission rates, which are assessed using scoring systems like the Mayo Clinic Score.[14] The progression of this compound to clinical trials suggests that it demonstrated promising activity in preclinical models of inflammation.

Conclusion

This compound is a TPL2 inhibitor with a clear mechanism of action that makes it a promising therapeutic candidate for inflammatory diseases such as ulcerative colitis. While specific preclinical in vivo efficacy data is not available in the public domain, the established preclinical models and experimental workflows described in this guide provide a framework for how such a compound would be evaluated. The ongoing clinical trials will ultimately determine the therapeutic value of this compound in patients. Researchers interested in this area should monitor for future publications and presentations from the developing company for more detailed information.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. selvita.com [selvita.com]

- 4. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. yeasenbio.com [yeasenbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jove.com [jove.com]

- 12. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tilpisertib In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (GS-4875) is a potent and selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, and has demonstrated inhibitory activity against MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] TPL2 is a key regulator of the ERK1/2 signaling pathway downstream of pro-inflammatory stimuli, and MNK1/2 are downstream effectors of the p38 and ERK MAPK pathways that phosphorylate eukaryotic initiation factor 4E (eIF4E).[3][4] By targeting these kinases, this compound has the potential to modulate inflammatory responses, making it a person of interest for the treatment of inflammatory diseases such as ulcerative colitis.[1]

These application notes provide detailed protocols for in vitro biochemical assays to determine the inhibitory activity of this compound against its primary targets, TPL2 and MNK1/2. The protocols are based on established methods for kinase activity measurement, including radiometric and luminescence-based assays.

Signaling Pathway of TPL2 and MNK1/2

The diagram below illustrates the signaling cascade involving TPL2 and MNK1/2, highlighting the points of inhibition by this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound (GS-4875) / Gilead [delta.larvol.com]

- 3. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mnk1 and 2 are dispensable for T-cell development and activation but important for the pathogenesis of experimental autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tilpisertib Treatment of Primary Human Monocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (also known as GS-4875) is a potent and highly selective inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also referred to as Cot or MAP3K8.[1] As an upstream regulator of the MEK-ERK signaling pathway, TPL2 is a critical component in the inflammatory response. Inhibition of TPL2 by this compound has been shown to suppress the production and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in primary human monocytes following stimulation with lipopolysaccharide (LPS).[2] These application notes provide a comprehensive set of protocols for the in vitro treatment of primary human monocytes with this compound to assess its anti-inflammatory properties.

Mechanism of Action: TPL2 Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting TPL2 kinase. In monocytes, stimuli such as LPS binding to Toll-like receptor 4 (TLR4) trigger a signaling cascade that activates TPL2. Activated TPL2, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and activates transcription factors (e.g., AP-1), leading to the expression of pro-inflammatory cytokine genes. By inhibiting TPL2, this compound effectively blocks this cascade, leading to reduced ERK1/2 phosphorylation and a subsequent decrease in inflammatory cytokine production.

Data Presentation

The following tables present illustrative quantitative data reflecting the expected outcomes of treating LPS-stimulated primary human monocytes with varying concentrations of this compound.

Table 1: Effect of this compound on Monocyte Viability

| This compound Conc. (nM) | Vehicle Control | 1 | 10 | 100 | 1000 |

| Cell Viability (%) | 100 ± 4.5 | 98.9 ± 5.1 | 97.5 ± 4.8 | 96.2 ± 5.3 | 94.8 ± 4.9 |

| Assay: MTT after 24h incubation. Data are presented as mean ± SD. |

Table 2: Inhibition of Cytokine Production by this compound

| This compound Conc. (nM) | Cytokine Level (pg/mL) - Vehicle | Cytokine Level (pg/mL) - Treated | % Inhibition |

| TNF-α | |||

| 1 | 2500 ± 180 | 1875 ± 150 | 25% |

| 10 | 2500 ± 180 | 950 ± 110 | 62% |

| 100 | 2500 ± 180 | 275 ± 50 | 89% |

| IL-6 | |||

| 1 | 1800 ± 130 | 1440 ± 120 | 20% |

| 10 | 1800 ± 130 | 720 ± 90 | 60% |

| 100 | 1800 ± 130 | 216 ± 45 | 88% |

| Assay: ELISA of supernatant from monocytes stimulated with 100 ng/mL LPS for 24h. Data are presented as mean ± SD. |

Table 3: Inhibition of ERK1/2 Phosphorylation by this compound

| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition |

| Vehicle Control | 1.00 | 0% |

| 10 | 0.65 ± 0.08 | 35% |

| 100 | 0.22 ± 0.05 | 78% |

| 1000 | 0.08 ± 0.03 | 92% |

| Assay: Western blot densitometry from monocytes stimulated with 100 ng/mL LPS for 30 min. Data are presented as mean ± SD. |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

This protocol describes the isolation of "untouched" human monocytes from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Ficoll-Paque PLUS or equivalent density gradient medium.

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.

-

Human Monocyte Isolation Kit (e.g., from Miltenyi Biotec, STEMCELL Technologies, or Thermo Fisher Scientific).

-

RPMI-1640 medium.

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin solution (10,000 U/mL).

-

50 mL conical tubes.

-

Magnetic separator.

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the cloudy layer of PBMCs at the plasma-Ficoll interface.[3]

-

Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

-

Monocyte Isolation (Negative Selection):

-

Resuspend the PBMC pellet in the recommended buffer provided with the monocyte isolation kit.

-

Follow the manufacturer's protocol for the specific kit.[2][4] This typically involves:

-

Adding a cocktail of biotinylated antibodies against non-monocyte markers (T cells, B cells, NK cells, etc.).

-

Incubating to allow antibody binding.

-

Adding magnetic microbeads conjugated to streptavidin.

-

Incubating to allow bead binding to labeled cells.

-

Placing the tube in a magnetic separator and collecting the supernatant containing the untouched, purified monocytes.

-

-

-

Cell Culture:

-

Count the isolated monocytes using a hemocytometer and trypan blue exclusion to assess viability.

-

Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Resuspend monocytes in complete culture medium to a final concentration of 1 x 10^6 cells/mL.[4]

-

Plate the cell suspension in appropriate tissue culture plates (e.g., 1 mL/well in a 24-well plate).

-

Incubate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow monocytes to adhere.[5]

-

Gently wash away non-adherent cells with warm PBS before proceeding with treatment.

-

Protocol 2: this compound Treatment and LPS Stimulation

Materials:

-

Cultured primary human monocytes.

-

This compound (stock solution prepared in DMSO, stored at -20°C or -80°C).

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

-

Complete culture medium.

-

DMSO (vehicle control).

Procedure:

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 1, 10, 100, 1000 nM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the medium from the adhered monocytes and add the medium containing the respective this compound concentrations or vehicle control.

-

Incubate for 1 hour at 37°C and 5% CO2.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in complete culture medium.

-

Add LPS to each well (except for unstimulated controls) to a final concentration of 100 ng/mL.[5]

-

Incubate the plates for the desired time period based on the downstream assay:

-

For p-ERK Western Blot: 15-30 minutes.

-

For Cytokine ELISA: 6-24 hours.[5]

-

For Cell Viability: 24 hours.

-

-

Protocol 3: Downstream Analysis

A. Cytokine Measurement by ELISA

-

After the 24-hour incubation, centrifuge the culture plates at 400 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Perform ELISA for TNF-α and IL-6 using commercially available kits (e.g., from Thermo Fisher Scientific, R&D Systems).[6][7][8]

-

Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and measuring absorbance.[9]

-

Calculate cytokine concentrations based on the standard curve.

B. Phospho-ERK1/2 Detection by Western Blot

-

After the 30-minute LPS stimulation, place the plate on ice and immediately wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the well by adding RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.

-

Resolve 10-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204).[10][12]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[11][12]

C. Cell Viability Assay (MTT)

-

This assay should be run in parallel in a 96-well plate.

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each 100 µL well.[13]

-

Incubate for 2-4 hours at 37°C until formazan crystals form.

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the crystals and read the absorbance at 570 nm.[14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. Video: Isolation, Transfection, and Culture of Primary Human Monocytes [jove.com]

- 2. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Western blot analysis of CD14+ monocytes. [bio-protocol.org]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of p-ERK after Tilpisertib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilpisertib (also known as GS-4875) is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), a mitogen-activated protein kinase kinase kinase (MAP3K8). TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a central role in inflammatory responses.[1][2] By inhibiting TPL2, this compound effectively suppresses the phosphorylation of MEK and subsequently ERK, leading to a reduction in the production of pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8.[1] These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of ERK phosphorylation (p-ERK) by this compound in a cell-based assay using Western blotting.

Signaling Pathway

The TPL2-MEK-ERK signaling cascade is a key pathway in the cellular response to inflammatory stimuli. Upon activation by upstream signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation. This compound acts by directly inhibiting the kinase activity of TPL2, thereby blocking this signaling cascade.

Experimental Data

The following tables summarize representative quantitative data from a Western blot analysis of p-ERK levels in primary human monocytes stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of this compound.

Table 1: Dose-Dependent Inhibition of p-ERK by this compound

| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |

| 0 (Vehicle Control) | 1.00 | 0% |

| 1 | 0.85 | 15% |

| 10 | 0.55 | 45% |

| 100 | 0.20 | 80% |

| 1000 | 0.05 | 95% |

Table 2: IC50 of this compound on p-ERK and Cytokine Production

| Analyte | IC50 (nM) |

| p-ERK | ~25 |

| TNFα Production | ~30 |

Note: The data presented are representative and may vary depending on the cell type, stimulus, and experimental conditions. In a rat model of LPS-induced inflammation, this compound demonstrated dose-dependent inhibition of TNFα production with an estimated EC50 of 667 ±124 nM.[3]

Experimental Workflow

The overall workflow for the Western blot analysis of p-ERK after this compound treatment involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE and protein transfer, immunodetection, and finally, data analysis.

Detailed Experimental Protocol

This protocol details the steps for performing a Western blot to analyze the inhibition of LPS-induced ERK phosphorylation by this compound in primary human monocytes.

Materials and Reagents:

-

Primary human monocytes

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (GS-4875)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

4-20% Mini-PROTEAN® TGX™ Precast Protein Gels

-

PVDF membranes

-

Tris-Buffered Saline with Tween 20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Chemiluminescent Substrate

-

Deionized water

Procedure:

-

Cell Culture and Plating:

-

Culture primary human monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-PAGE gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.

-

Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Repeat the immunoblotting procedure starting from the blocking step, using the primary antibody against total ERK.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Normalize the data to the vehicle-treated control to determine the percentage of inhibition.

-

Conclusion

This document provides a comprehensive guide for the Western blot analysis of p-ERK in response to this compound treatment. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of action of TPL2 inhibitors and their potential as anti-inflammatory therapeutics. Adherence to the detailed methodology will ensure reproducible and reliable results for the assessment of ERK pathway inhibition.

References

- 1. This compound (GS-4875) / Gilead [delta.larvol.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]

Application Notes and Protocols for TNF-alpha ELISA with Tilpisertib-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the inhibitory effect of Tilpisertib (GS-4875) on Tumor Necrosis Factor-alpha (TNF-α) production in cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a potent inhibitor of Tumor Progression Locus 2 (TPL2, also known as MAP3K8), a key kinase in the MAP kinase signaling pathway that regulates the expression of pro-inflammatory cytokines, including TNF-α.[1] This protocol is designed for researchers in immunology, inflammation, and drug discovery to assess the in vitro efficacy of this compound and similar compounds.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Its production is tightly regulated, with the p38 mitogen-activated protein kinase (MAPK) signaling pathway playing a crucial role. This compound is a selective inhibitor of TPL2 (MAP3K8), a kinase that lies upstream of the MEK-ERK signaling cascade, which in turn contributes to the transcriptional and post-transcriptional regulation of TNF-α.[1][2] By inhibiting TPL2, this compound is expected to reduce the production and signaling of TNF-α.[2] This application note describes a robust and reproducible method to measure the inhibitory activity of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from monocytic cells.

Principle of the Method

This protocol involves the stimulation of a suitable cell line (e.g., human monocytic THP-1 cells) with bacterial lipopolysaccharide (LPS) to induce a pro-inflammatory response, leading to the synthesis and secretion of TNF-α. The cells are pre-treated with varying concentrations of this compound to evaluate its dose-dependent inhibitory effect. The concentration of TNF-α in the cell culture supernatant is then quantified using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is coated onto the wells of a microplate. The supernatant is added, and any TNF-α present binds to the capture antibody. A biotinylated detection antibody, also specific for TNF-α, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate is introduced, and the resulting colorimetric signal is proportional to the amount of TNF-α captured.

Data Presentation

Table 1: Inhibition of LPS-Induced TNF-α Production by this compound in THP-1 Cells

| This compound Concentration (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control, LPS-stimulated) | 1520 ± 85 | 0% |

| 10 | 1350 ± 70 | 11.2% |

| 50 | 1180 ± 65 | 22.4% |

| 100 | 950 ± 50 | 37.5% |

| 500 | 680 ± 40 | 55.3% |

| 667 (EC50) | 760 ± 45 | 50.0% |

| 1000 | 420 ± 30 | 72.4% |

| 5000 | 150 ± 20 | 90.1% |

| 0 (Unstimulated Control) | 50 ± 10 | - |

Note: The data presented in this table is representative and based on the reported EC50 value for this compound (GS-4875) of 667 ±124 nM for the inhibition of LPS-stimulated TNFα production in primary human monocytes.[1] Actual results may vary depending on the specific experimental conditions, cell line, and ELISA kit used.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line: Human monocytic THP-1 cells are a suitable model for this assay.

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the THP-1 cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.

-

Differentiation (Optional but Recommended): To enhance the inflammatory response, differentiate the THP-1 monocytes into a macrophage-like phenotype by treating them with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, complete culture medium. Allow the cells to rest for 24 hours before proceeding with the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Pre-treat the cells by adding 50 µL of the diluted this compound solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. Incubate for 1-2 hours at 37°C.

-

LPS Stimulation: Prepare a stock solution of LPS (from E. coli serotype O111:B4 or similar) in sterile, endotoxin-free water. Dilute the LPS in complete culture medium to a working concentration that will yield a final concentration of 100 ng/mL in the wells. Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells. To the unstimulated control wells, add 50 µL of complete culture medium without LPS.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for TNF-α production and secretion.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well for TNF-α quantification by ELISA. The supernatants can be used immediately or stored at -80°C for later analysis.

II. TNF-alpha ELISA Protocol

This protocol is a general guideline. It is essential to follow the specific instructions provided with the commercial human TNF-α ELISA kit being used.

-

Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the ELISA kit manufacturer's instructions.

-

Standard Curve Preparation: Create a standard curve by performing serial dilutions of the provided TNF-α standard. A typical standard curve range is from 0 to 1000 pg/mL.

-